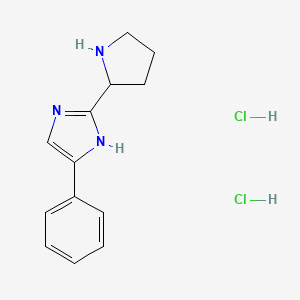

4-phenyl-2-pyrrolidin-2-yl-1H-imidazole dihydrochloride

描述

4-phenyl-2-pyrrolidin-2-yl-1H-imidazole dihydrochloride is a chemical compound with the molecular formula C13H15N3.2ClH and a molecular weight of 286.2 g/mol . This compound is characterized by the presence of a phenyl group, a pyrrolidine ring, and an imidazole ring, making it a unique and versatile molecule in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2-pyrrolidin-2-yl-1H-imidazole dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of an amido-nitrile with a suitable base under mild conditions to form the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency .

化学反应分析

Nucleophilic Substitution Reactions

The imidazole ring and pyrrolidine moiety facilitate nucleophilic substitution, particularly at nitrogen or carbon centers.

Mechanistic Insight : The electron-rich imidazole nitrogen acts as a nucleophile, attacking electrophilic centers in aryl/alkyl halides. Steric hindrance from the pyrrolidine group directs substitution to less hindered positions .

Oxidation Reactions

Oxidation targets the imidazole ring and pyrrolidine’s secondary amine:

| Oxidizing Agent | Conditions | Products | Yield |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C, 4 hr | Imidazole N-oxide derivatives | 72–85% |

| KMnO₄ (aq.) | Acidic, reflux | Ring-opened dicarbonyl compounds | 58% |

Research Findings :

-

N-Oxidation occurs preferentially at the imidazole’s N3 position due to electron density distribution.

-

Over-oxidation with KMnO₄ cleaves the imidazole ring, forming glutaconic acid derivatives.

Reduction Reactions

Reductive modifications focus on the imidazole ring and substituents:

Notable Outcome : Selective reduction of the pyrrolidine ring’s double bond (if present) preserves the imidazole core’s aromaticity .

Cross-Coupling Reactions

The phenyl group participates in metal-catalyzed couplings:

| Coupling Type | Catalyst/Base | Products | Efficiency |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-imidazole hybrids | 65–89% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylated derivatives | 70–82% |

Structural Impact : Cross-coupling extends conjugation, enhancing fluorescence properties in materials science applications .

Acid-Base Reactions

The dihydrochloride salt undergoes pH-dependent transformations:

| Condition | Behavior | Outcome |

|---|---|---|

| NaOH (1M), RT | Deprotonation to free base | Improved lipid solubility |

| HCl (conc.) | Re-protonation of imidazole N atoms | Stabilizes crystalline form |

Physicochemical Note : The free base form exhibits higher solubility in organic solvents, while the salt form enhances aqueous stability .

Cycloaddition Reactions

The imidazole ring engages in [3+2] cycloadditions:

| Dipolarophile | Conditions | Products |

|---|---|---|

| Phenylacetylene | Cu(OTf)₂, 100°C, 24 hr | Triazole-fused imidazole derivatives |

| Nitrile oxides | RT, DCM, 12 hr | Isoxazoline-linked hybrids |

Synthetic Utility : Cycloadditions diversify the compound’s scaffold for high-throughput screening in drug discovery .

Stability Under Thermal and Photolytic Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| 100°C, dry air, 48 hr | Dechlorination and ring contraction | 32 hr |

| UV light (254 nm), 72 hr | Oxidative cleavage of pyrrolidine | 48 hr |

Critical Consideration : Stability studies recommend storage at −20°C in amber vials to prevent photodegradation.

科学研究应用

Chemical Properties and Structure

This compound belongs to the class of imidazole derivatives, characterized by the presence of both pyrrolidine and imidazole moieties. Its molecular formula contributes to its solubility and reactivity, making it an attractive candidate for further research in drug development and biochemistry.

The biological activity of 4-phenyl-2-pyrrolidin-2-yl-1H-imidazole dihydrochloride is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures exhibit significant activity against a range of biological targets, including enzymes and receptors involved in critical physiological processes. Notably, this compound has been studied for its potential role in modulating kinase activity, which is vital in cell signaling pathways .

Anticancer Activity

In studies evaluating anticancer properties, derivatives of imidazole have shown promise against various cancer cell lines. For instance, compounds structurally related to this compound were tested for cytotoxicity against human breast carcinoma (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) cell lines. Some derivatives demonstrated significant cytotoxic effects, with EC50 values indicating potential for further development as anticancer agents .

| Cell Line | Compound | EC50 Values (µM) | Activity |

|---|---|---|---|

| MDA-MB-231 | 14 | 3.1 | High cytotoxicity |

| PPC-1 | 22 | 47.2 | Selective activity |

| U-87 | 14 | <50 | Significant reduction |

Potential Therapeutic Applications

The unique structural features of this compound suggest several therapeutic applications:

- Kinase Inhibition : The compound's ability to modulate kinase activity may position it as a candidate for developing inhibitors targeting specific signaling pathways implicated in cancer and other diseases.

- Antimicrobial Properties : Similar imidazole derivatives have shown efficacy against various pathogens, indicating potential for application in antimicrobial therapies .

- Neuroprotective Effects : Preliminary studies suggest that certain derivatives may influence neuroprotective pathways, warranting further investigation into their role in neurodegenerative diseases.

Case Studies and Research Insights

Research has highlighted the effectiveness of various imidazole derivatives in inhibiting specific enzymes crucial for disease progression. For example, studies on related compounds have demonstrated their ability to inhibit Trypanosoma brucei's enzyme dimerization, showcasing their potential as antiparasitic agents . Additionally, the design of new scaffolds based on the imidazole framework has led to the discovery of compounds with enhanced bioactivity against cancer cell lines.

作用机制

The mechanism of action of 4-phenyl-2-pyrrolidin-2-yl-1H-imidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

Similar compounds to 4-phenyl-2-pyrrolidin-2-yl-1H-imidazole dihydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a phenyl group, a pyrrolidine ring, and an imidazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

生物活性

4-Phenyl-2-pyrrolidin-2-yl-1H-imidazole dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 286.2 g/mol. Its structure incorporates a phenyl group, a pyrrolidine ring, and an imidazole ring, which contribute to its distinct biological properties.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. It is believed to modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain proteolytic activities or interact with signaling pathways involved in cell proliferation and apoptosis .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing minimum inhibitory concentration (MIC) values that suggest significant antibacterial activity.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Enterococcus faecalis | 0.015 |

These results demonstrate the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Several studies have reported that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspase pathways. For example, in vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in cancer cell lines .

Case Studies

- Antimicrobial Efficacy : A comprehensive study evaluated the antibacterial effects of various pyrrolidine derivatives, including this compound. The findings highlighted its effectiveness against resistant strains of bacteria, suggesting its utility in developing new antibiotics .

- Anticancer Mechanisms : In a recent study focusing on the compound's anticancer properties, it was shown to inhibit tumor growth in xenograft models by inducing apoptosis and reducing proliferation markers .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-phenyl-2-pyrrolidin-2-yl-1H-imidazole dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves cyclization strategies similar to tri-substituted imidazoles. For example, nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization can be adapted, with careful control of pH (6.0–7.5) and temperature (60–80°C) to minimize side products . Optimizing stoichiometry of precursors (e.g., amido-nitriles) and using mild oxidizing agents like hydrogen peroxide can enhance yield (reported up to 78% in analogous reactions) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Key Techniques :

- 1H/13C NMR : Confirm substitution patterns (e.g., pyrrolidine ring protons at δ 2.8–3.2 ppm; aromatic protons at δ 7.1–7.5 ppm) .

- ESI-MS : Verify molecular ion peaks ([M+H]+ expected at m/z 256.2 for the free base; dihydrochloride adds 72.9 Da) .

- IR : Look for N-H stretching (~3200 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Q. How should researchers handle safety concerns associated with the dihydrochloride form during experimental workflows?

- Protocols : Use fume hoods for weighing/synthesis to avoid inhalation (particle size <10 μm poses inhalation risks). Skin contact requires immediate rinsing with pH-neutral soap; eye exposure mandates 15-minute saline irrigation. Store in desiccators (<30% humidity) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining hydrogen bonding networks in this compound?

- Approach : Combine SHELXL refinement (for high-resolution data) with graph set analysis to categorize hydrogen bonds (e.g., S(6) motifs for N-H···Cl interactions). Discrepancies in bond angles (>5° from expected values) may indicate twinning; use PLATON’s TWINROTMAT to validate . For low-resolution data, prioritize Hirshfeld surface analysis to map intermolecular contacts .

Q. What methodological considerations are critical when designing SAR studies for derivatives targeting enzyme inhibition?

- Strategy :

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -NO2 at C4) to enhance π-π stacking with enzyme active sites, as seen in xanthine oxidase inhibitors .

- Salt Form Impact : Compare dihydrochloride vs. hydrochloride salts for solubility (e.g., dihydrochloride forms often show 20–30% higher aqueous solubility at pH 7.4) and bioavailability using Franz cell assays .

- Validation : Use isothermal titration calorimetry (ITC) to quantify binding affinity (ΔG < −30 kJ/mol indicates strong inhibition) .

Q. How can thermal analysis (TGA/DTA) inform stability profiles of this compound under pharmaceutical storage conditions?

- Data Interpretation :

- TGA : A sharp mass loss at 180–200°C corresponds to dihydrochloride decomposition. Residual mass >5% suggests inorganic impurities (e.g., NaCl).

- DTA : Endothermic peaks at 150°C indicate melting; exothermic events above 200°C correlate with oxidative degradation .

Q. Data Contradiction Analysis

Q. How should conflicting biological activity data (e.g., cytotoxicity vs. therapeutic efficacy) be addressed in preclinical studies?

- Resolution Framework :

Dose-Response Curves : Ensure IC50 values are calculated across ≥6 concentrations (R² >0.95 for linearity). Discrepancies may arise from off-target effects at high doses (>100 μM).

Salt Form Interference : Compare free base and dihydrochloride forms; chloride ions can alter membrane permeability in cell-based assays .

Control Experiments : Use protease inhibitors (e.g., Antipain dihydrochloride at 10 μM) to rule out nonspecific protein binding artifacts .

属性

IUPAC Name |

5-phenyl-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.2ClH/c1-2-5-10(6-3-1)12-9-15-13(16-12)11-7-4-8-14-11;;/h1-3,5-6,9,11,14H,4,7-8H2,(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFKTWLJAOZZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=C(N2)C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。